molecular formula C67H62N8Na4O14S3 B072065 Methyl purple CAS No. 1340-02-9

Methyl purple

Cat. No.: B072065
CAS No.: 1340-02-9
M. Wt: 1391.4 g/mol
InChI Key: CNJVTYXLOYTWPD-UHFFFAOYSA-J
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Description

Methyl purple is a synthetic dye belonging to the family of triarylmethane dyes. It is primarily used as a pH indicator due to its distinct color change properties in acidic and basic environments. The compound is known for its vibrant purple hue in neutral solutions, turning red in acidic conditions and blue in basic conditions.

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of Methyl purple primarily involves its response to changes in pH. In acidic conditions (pH less than 4.0), this compound exists in a protonated form and appears yellow. As the pH increases (between 4.0 and 5.4), this compound deprotonates and changes to a purple color . This color change is due to the different light absorption properties of the protonated and deprotonated forms of this compound.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its stability. This compound is a stable compound and does not degrade significantly over time under normal storage conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl purple can be synthesized through the condensation of dimethylaniline with benzaldehyde in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dye.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization and filtration processes to obtain the final dye.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of colorless compounds.

    Reduction: The dye can be reduced to its leuco form, which is colorless.

    Substitution: this compound can participate in electrophilic substitution reactions, where one of its aromatic hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions:

    Oxidation: Sodium hypochlorite or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Sodium dithionite is commonly used for the reduction of this compound.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.

Major Products:

    Oxidation: Colorless compounds.

    Reduction: Leuco form of this compound.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Methyl purple has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator in titrations and other analytical procedures.

    Biology: Employed in staining techniques to visualize cellular components.

    Medicine: Utilized in diagnostic tests to detect the presence of certain bacteria.

    Industry: Applied in the dyeing of textiles and paper products.

Comparison with Similar Compounds

    Methyl red: Another pH indicator that changes color from red to yellow over a pH range of 4.4 to 6.2.

    Methyl orange: A pH indicator that transitions from red to orange-yellow over a pH range of 3.1 to 4.4.

    Crystal violet: A dye used in Gram staining for bacterial classification.

Uniqueness of Methyl Purple: this compound is unique due to its distinct color change properties over a wide pH range, making it versatile for various applications. Its vibrant purple color in neutral solutions also sets it apart from other indicators.

Properties

IUPAC Name

tetrasodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36N2O10S3.2C15H15N3O2.4Na/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46;2*1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;;;;/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49);2*3-10H,1-2H3,(H,19,20);;;;/q;;;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJVTYXLOYTWPD-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-].CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H62N8Na4O14S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Available as aqueous indicator solution; [MSDSonline]
Record name Methyl purple
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CAS No.

1340-02-9
Record name Methyl purple
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001340029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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